molecular formula C11H11NO3 B1435986 Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate CAS No. 1638764-31-4

Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate

Cat. No. B1435986
M. Wt: 205.21 g/mol
InChI Key: ABPZGJANFKCPRT-UHFFFAOYSA-N
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Description

“Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate” is a chemical compound with the molecular formula C10H9NO3 . It is also known by other names such as “Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate” and "Methyl 1-methyl-2-oxoindoline-6-carboxylate" .


Molecular Structure Analysis

The molecular structure of “Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate” is based on its molecular formula C10H9NO3 . For a more detailed analysis, a 3D structure or a 2D Mol file would be helpful .


Physical And Chemical Properties Analysis

“Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate” is a solid at room temperature . Its molecular weight is 191.186 . More specific physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.

Scientific Research Applications

  • Synthesis of Indole Derivatives

    • Field : Organic Chemistry
    • Application Summary : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology .
    • Methods : The Fischer indole synthesis of hydrazine 9 using HOAc/HCl under reflux gives 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole .
    • Results : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Biological Potential of Indole Derivatives

    • Field : Pharmacology
    • Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • Methods : Various scaffolds of indole are synthesized for screening different pharmacological activities .
    • Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Cyclocondensation of Methyl 5-Methyl-1-(2-oxo-2-phenylethyl)-1H

    • Field : Synthetic Chemistry
    • Application Summary : Synthetic macroheterocyclic compounds are used as complexing agents (crown ethers), catalysts, analytical reagents, optical molecular sensors, photocontrolled ionophores .
    • Methods : The specific methods of application or experimental procedures are not mentioned in the source .
    • Results : These compounds are used as medicines for various purposes and important structural units of molecular motors .
  • Preparation of BIBF 1120

    • Field : Pharmaceutical Chemistry
    • Application Summary : Methyl Oxindole-6-carboxylate is an intermediate used to prepare BIBF 1120, an indolinone as triple angiokinase inhibitors .
    • Methods : The specific methods of application or experimental procedures are not mentioned in the source .
    • Results : BIBF 1120 is a potent pharmaceutical compound with angiokinase inhibiting properties .
  • Treatment of Various Disorders

    • Field : Medical Science
    • Application Summary : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Methods : The specific methods of application or experimental procedures are not mentioned in the source .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties .
  • Antiviral Activity

    • Field : Virology
    • Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • Methods : Various scaffolds of indole are synthesized for screening different pharmacological activities .
    • Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Indole Derivatives in Alkaloids

    • Field : Organic Chemistry
    • Application Summary : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .
    • Methods : The Fischer indole synthesis of hydrazine 9 using HOAc/HCl under reflux gives 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole .
    • Results : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Antiviral Activity

    • Field : Virology
    • Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • Methods : Various scaffolds of indole are synthesized for screening different pharmacological activities .
    • Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Anti-Inflammatory Activity

    • Field : Pharmacology
    • Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
    • Methods : Various scaffolds of indole are synthesized for screening different pharmacological activities .
    • Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

methyl 1-methyl-2-oxo-3H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-12-9-5-8(11(14)15-2)4-3-7(9)6-10(12)13/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPZGJANFKCPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501153605
Record name 1H-Indole-6-carboxylic acid, 2,3-dihydro-1-methyl-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501153605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylate

CAS RN

1638764-31-4
Record name 1H-Indole-6-carboxylic acid, 2,3-dihydro-1-methyl-2-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638764-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-6-carboxylic acid, 2,3-dihydro-1-methyl-2-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501153605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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